Cas no 57203-50-6 (N-(2-Phenylpropyl)butan-1-amine)

N-(2-Phenylpropyl)butan-1-amine structure
57203-50-6 structure
商品名:N-(2-Phenylpropyl)butan-1-amine
CAS番号:57203-50-6
MF:C13H21N
メガワット:191.3125436306
MDL:MFCD01024246
CID:4715302

N-(2-Phenylpropyl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • Butyl(2-phenylpropyl)amine
    • N-(2-phenylpropyl)butan-1-amine
    • N-butyl-N-(2-phenylpropyl)amine
    • STK344260
    • N-(2-Phenylpropyl)butan-1-amine
    • MDL: MFCD01024246
    • インチ: 1S/C13H21N/c1-3-4-10-14-11-12(2)13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3
    • InChIKey: ZGUSCROIFKOBSN-UHFFFAOYSA-N
    • ほほえんだ: N(CCCC)CC(C)C1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 127
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 12

N-(2-Phenylpropyl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB420875-10g
Butyl(2-phenylpropyl)amine; .
57203-50-6
10g
€935.60 2025-02-27
abcr
AB420875-5g
Butyl(2-phenylpropyl)amine; .
57203-50-6
5g
€722.60 2025-02-27
A2B Chem LLC
AJ24518-100g
butyl(2-phenylpropyl)amine
57203-50-6 95+%
100g
$4374.00 2024-04-19
A2B Chem LLC
AJ24518-5g
butyl(2-phenylpropyl)amine
57203-50-6 95+%
5g
$1235.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1195960-1g
Butyl(2-phenylpropyl)amine
57203-50-6 98%
1g
¥4224.00 2024-05-08
abcr
AB420875-25 g
Butyl(2-phenylpropyl)amine
57203-50-6
25g
€1361.60 2023-04-24
abcr
AB420875-1 g
Butyl(2-phenylpropyl)amine
57203-50-6
1g
€467.00 2023-04-24
A2B Chem LLC
AJ24518-1g
butyl(2-phenylpropyl)amine
57203-50-6 95+%
1g
$830.00 2024-04-19
A2B Chem LLC
AJ24518-10g
butyl(2-phenylpropyl)amine
57203-50-6 95+%
10g
$1573.00 2024-04-19
A2B Chem LLC
AJ24518-25g
butyl(2-phenylpropyl)amine
57203-50-6 95+%
25g
$2248.00 2024-04-19

N-(2-Phenylpropyl)butan-1-amine 関連文献

N-(2-Phenylpropyl)butan-1-amineに関する追加情報

Comprehensive Overview of N-(2-Phenylpropyl)butan-1-amine (CAS No. 57203-50-6): Properties, Applications, and Industry Insights

N-(2-Phenylpropyl)butan-1-amine (CAS No. 57203-50-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This secondary amine features a phenylpropyl group attached to a butylamine backbone, offering versatile reactivity for synthetic applications. Researchers frequently search for "N-(2-Phenylpropyl)butan-1-amine synthesis" or "57203-50-6 applications," reflecting growing interest in its potential as a building block for bioactive molecules.

The compound's molecular structure (C13H21N) enables interactions with various biological targets, making it relevant to studies on central nervous system (CNS) modulation – a trending topic in neuropharmacology. Recent publications highlight derivatives of N-(2-Phenylpropyl)butan-1-amine in investigations of neurotransmitter regulation, aligning with current searches for "novel amine-based therapeutics." Its lipophilic character (logP ≈ 3.2) also makes it valuable for drug delivery system research, particularly in addressing the blood-brain barrier penetration challenges often discussed in pharmaceutical forums.

From a synthetic chemistry perspective, CAS 57203-50-6 serves as a key intermediate in multi-step organic transformations. Laboratory protocols frequently utilize its secondary amine functionality for reductive amination or nucleophilic substitution reactions. Industry professionals searching for "amine coupling reagents 2024" or "phenylpropylamine derivatives" will find this compound particularly relevant. Advanced purification techniques like preparative HPLC or fractional distillation are typically employed to achieve the high purity (>98%) required for research applications.

Material science applications of N-(2-Phenylpropyl)butan-1-amine are emerging in polymer chemistry, where it functions as a monomer for specialty polyamides. This aligns with the growing demand for "high-performance polymer additives" – a hot topic in sustainable materials development. The compound's aromatic-aliphatic hybrid structure contributes to thermal stability (decomposition temperature >200°C) while maintaining processability, characteristics valued in advanced material formulations.

Analytical characterization of 57203-50-6 typically involves GC-MS (showing major fragment ions at m/z 191 [M+] and 134 [C9H12N+]), complemented by 1H NMR (δ 7.2-7.4 ppm aromatic protons, 2.6 ppm N-CH2). These spectral signatures are crucial for quality control, addressing common search queries like "NMR data for phenylpropylamines." Regulatory-compliant handling requires standard organic compound precautions, with SDS documentation emphasizing proper ventilation and PPE – a critical consideration for laboratories implementing green chemistry principles.

Market analysis indicates steady growth in demand for N-(2-Phenylpropyl)butan-1-amine, particularly from contract research organizations specializing in medicinal chemistry. This trend correlates with increased searches for "custom amine synthesis services" and "bulk specialty amines." The compound's stability under standard storage conditions (room temperature, inert atmosphere) contributes to its logistical advantages compared to more sensitive nitrogen-containing compounds.

Recent patent literature reveals innovative applications of CAS 57203-50-6 derivatives in catalytic systems, particularly in asymmetric hydrogenation – a technique gaining traction in sustainable chemistry circles. Researchers exploring "chiral amine catalysts" or "enantioselective synthesis methods" may find structural modifications of this scaffold valuable. The compound's relatively simple structure allows for cost-effective scale-up while maintaining sufficient complexity for diverse functionalization.

From an environmental standpoint, biodegradation studies suggest moderate persistence for N-(2-Phenylpropyl)butan-1-amine, with half-life estimates of 15-30 days in aerobic soil conditions. This data responds to increasing searches for "eco-friendly amine compounds" and supports informed decision-making in industrial applications. Waste stream management protocols typically recommend activated carbon filtration for aqueous residues containing this compound.

The scientific community continues to explore novel derivatives of 57203-50-6, with particular interest in fluorinated analogs for PET imaging applications – a connection to the booming field of diagnostic radiochemistry. This development aligns with frequent searches for "medical imaging contrast agents" and "radiolabeled compounds." The parent compound's structural flexibility allows for strategic modifications to optimize pharmacokinetic properties while maintaining core functionality.

Quality specifications for research-grade N-(2-Phenylpropyl)butan-1-amine typically include ≥97% purity (HPLC), water content <0.5% (KF), and residual solvent limits meeting ICH guidelines. These parameters address common purchaser concerns reflected in search terms like "high-purity amine suppliers" and "analytical grade chemicals." Advanced packaging options, including amber glass bottles with PTFE-lined caps, ensure stability during transport and storage.

Emerging computational chemistry studies utilize CAS 57203-50-6 as a model compound for developing machine learning algorithms in molecular property prediction – a cutting-edge application responding to searches for "AI in chemical discovery." The compound's intermediate size and well-defined conformational properties make it ideal for benchmarking quantum chemistry calculations and molecular dynamics simulations.

In conclusion, N-(2-Phenylpropyl)butan-1-amine (CAS No. 57203-50-6) represents a versatile chemical entity with expanding applications across pharmaceutical development, materials science, and green chemistry initiatives. Its balanced physicochemical properties and synthetic accessibility continue to drive research interest, as evidenced by growing search volumes for related terms. Future developments will likely focus on innovative derivatives addressing specific industry needs while maintaining favorable safety and environmental profiles.

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Amadis Chemical Company Limited
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清らかである:99%/99%
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